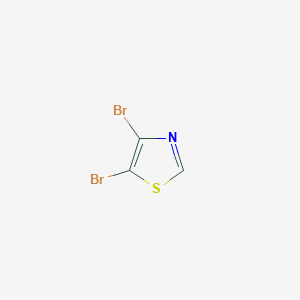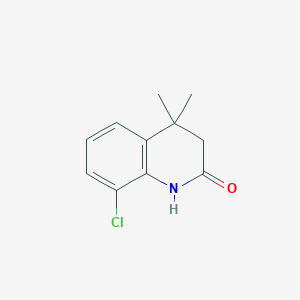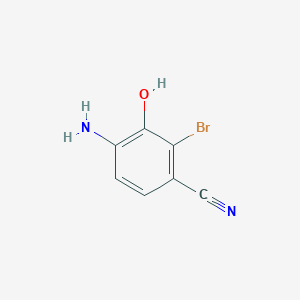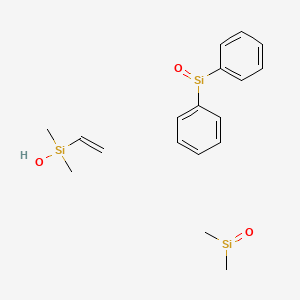
Siloxanes and silicones, dimethyl, diphenyl, vinyl terminated
Overview
Description
Siloxanes, commonly known as silicones, are a group of organosilicon compounds that are synthesized to possess a variety of physicochemical properties, which are considered unique due to their chemical structure. These properties have led to the widespread application of siloxanes in many areas of human life. The ability to modify their chemical structure allows for the creation of polymers with varying particle sizes, molecular weights, shapes, and chemical groups, which in turn affect their physicochemical properties and the safety or risk associated with their use .
Synthesis Analysis
The synthesis of siloxane-based nanobuilding blocks involves the reaction of diphenylsilanediol with vinyltriethoxysilane and triethoxysilane. This process is carried out through non-hydrolytic condensation in an inert atmosphere, using bases such as pyridine, triethylamine, or butyl lithium. The reaction conditions are critical, as they influence the formation of siloxane bonds and the preservation of Si–H bonds in the final product. The resulting products are air-stable with improved hydrolytic stability of the Si–O–Si bonds .
Additionally, the Piers–Rubinsztajn (PR) reaction is used to obtain poly(phenyl-substituted siloxanes/silsesquioxanes) with Si–H and alkoxy functional groups. This reaction involves hydrogen-containing siloxanes and diphenyldialkoxysilanes, catalyzed by tris(pentafluorophenyl)borane. The resulting polymers exhibit high refractive indexes and thermal stability, making them suitable for applications such as LED packaging .
Molecular Structure Analysis
The molecular structure of siloxanes can be complex, with the presence of phenyl substituents and molecular bridges. These structures are confirmed through spectroscopic methods such as 29Si NMR. The presence of different functional groups, such as Si–H and alkoxy, contributes to the unique properties of these polymers, which can be tailored for specific applications .
Chemical Reactions Analysis
Siloxanes can undergo various chemical reactions, including the Piers–Rubinsztajn reaction, which leads to the formation of polymers with high molecular weights and complex structures. These reactions are influenced by the choice of catalyst and the functional groups present in the starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxanes are determined by their molecular structure. For instance, the incorporation of phenyl groups can enhance the optical and thermal properties of copolymers, as evidenced by improved thermal stability and higher refractive indexes. These properties are crucial for applications in areas such as pressure-sensitive adhesives (PSAs) and LED encapsulation .
Moreover, the addition of vinyl and epoxy groups to siloxanes can significantly enhance their adhesion properties. This is particularly beneficial for silicone encapsulants used in electronics, where improved adhesion strength and mechanical strength are required. The compatibility between filler particles and the polymer matrix is also improved, as shown by SEM analysis .
Scientific Research Applications
Specialty Applications in Aerospace
Siloxanes and silicones with dimethyl, diphenyl, and vinyl termination (V-PDMPS) have been synthesized for specific applications in aerospace. These polymers, characterized by high molecular weight, exhibit adequate mechanical and rheological properties, making them suitable as adhesives in aerospace environments (Indulekha et al., 2018).
Nanostructure Formation
These materials have been used to produce SiOC/SiC nanostructures through pyrolysis. The use of vinyl terminated poly(dimethyl-co-diphenyl) siloxane (V-PMPS) in this process results in the formation of one-dimensional ceramic nanostructures, offering potential applications in various advanced material technologies (Indulekha et al., 2018).
SiBCN Nanostructures from Cured Composites
Similar to the above application, these siloxanes have been used in the synthesis of SiBCN nanostructures. The process involves compounding and curing with trimethylsilyl terminated poly(dimethyl-co-diphenyl-co-methyl hydrogen) siloxane (TMS-PMPHS), leading to the creation of one-dimensional ceramic nanostructures at high pyrolysis temperatures (Indulekha et al., 2018).
Crosslinking Reaction Rates in Coatings
The rate of crosslinking reactions in coatings of poly(dimethyl siloxane) is influenced by the coating thickness. This has implications for the use of these materials in various coatings and encapsulations, where the reaction kinetics are crucial (Simpson et al., 2003).
Thermal Degradation Kinetics
These materials have also been studied for their thermal degradation kinetics. Understanding the degradation behavior of vinyl-terminated polydimethylsiloxane under various conditions is critical for applications where thermal stability is a concern (Deshpande & Rezac, 2002).
Luminescent Oxygen Sensors
Siloxanes with dimethyl, diphenyl, and vinyl terminations have been used in the development of luminescent oxygen sensors. These materials are utilized for creating silicone membranes that exhibit green emission upon UV excitation, useful in various sensing applications (Gaspar et al., 2019).
Medical Applications
A novel silicone hydrogel material, leveraging these siloxanes, has been developed for medical applications. This material exhibits high mechanical properties, transparency, hydrophilicity, and oxygen and water permeability, making it suitable for various medical applications (Chekina et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Siloxanes and silicones are known for their wide range of applications due to their unique physico-chemical properties . They are used in various industries such as sealants, adhesives, coatings, plastics, cosmetics, medical devices, hygiene products, food contact materials, and many other industrial applications .
Mode of Action
The mode of action of this compound is primarily through its reactivity. Vinyl-terminated polymers, such as this compound, are employed in addition-cure systems . The bond-forming chemistry is the platinum-catalyzed hydrosilylation reaction . Vinyl
properties
IUPAC Name |
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane;oxo(diphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OSi.C4H10OSi.C2H6OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-4-6(2,3)5;1-4(2)3/h1-10H;4-5H,1H2,2-3H3;1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTBQQSLKSMQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(C=C)O.C1=CC=C(C=C1)[Si](=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16213242 | |
CAS RN |
68951-96-2 | |
| Record name | Siloxanes and Silicones, di-Me, di-Ph, vinyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Diphenylsiloxane) - dimethylsiloxane vinyl terminated copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



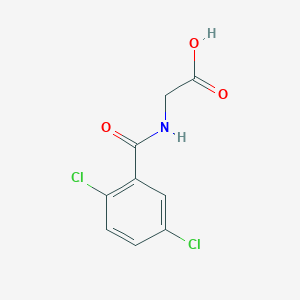
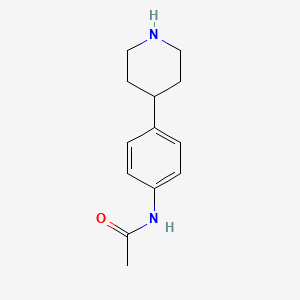

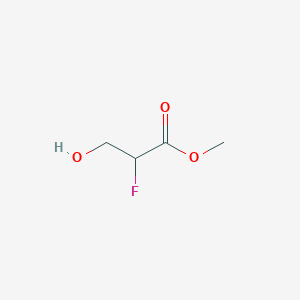


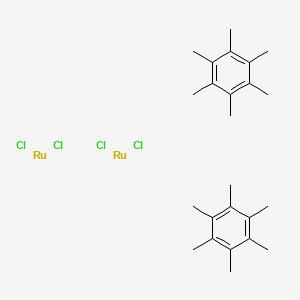
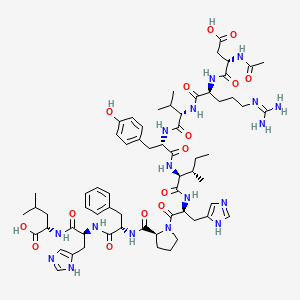

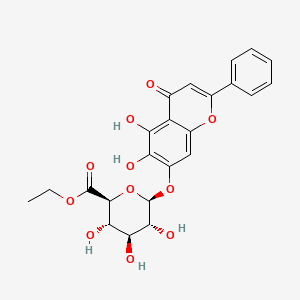
![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)
